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Compound of Interest

Compound Name:
4-(4-Butylbenzoyl)-2-

methylpyridine

CAS No.: 1187168-95-1

Cat. No.: B1392187

Get Quote

Introduction & Critical Quality Attributes (CQAs)
4-(4-Butylbenzoyl)-2-methylpyridine (MW: 267.37 g/mol ) presents unique analytical

challenges due to the basicity of the pyridine nitrogen and the lipophilicity of the butyl chain.

Key Analytical Challenges:

Regiochemistry: Confirming the para-substitution of the butyl group and the 2,4-substitution

pattern on the pyridine ring.

Chromatographic Tailing: Pyridine derivatives interact strongly with residual silanols on HPLC

columns.

Polymorphism/Crystallinity: Critical if used as a solid-state intermediate.
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Attribute Specification Target Primary Technique

Identity Conforms to Structure 1H/13C NMR, FTIR

Assay > 98.0% (w/w) HPLC-UV

Purity No single impurity > 0.1% UPLC-MS (ESI+)

Residual Solvents < ICH Limits GC-HS

Water Content < 0.5% Karl Fischer (Coulometric)

Structural Elucidation Protocols
Protocol A: High-Resolution NMR Spectroscopy
Objective: Unequivocal assignment of the 2,4-disubstituted pyridine ring and the 4-substituted

benzoyl moiety.

Reagents & Equipment:

Solvent: DMSO-d6 (Preferred over CDCl3 to prevent potential salt formation/aggregation

and sharpen exchangeable protons if present).

Instrument: 500 MHz (or higher) NMR Spectrometer.

Experimental Procedure:

Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

Acquire 1H NMR (16 scans, d1=5s) and 13C NMR (1024 scans).

Run COSY (H-H coupling) and HMBC (Long-range C-H) to link the methyl group to the

pyridine ring carbon.

Data Interpretation Guide:
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Moiety
Proton (1H)
Shift (ppm)

Multiplicity Coupling (Hz)
Diagnostic
Note

Pyridine-H6 ~8.60 Doublet (d) J ~5.0

Most deshielded;

adjacent to

Nitrogen.

Pyridine-H3 ~7.50 Singlet (s) -

Isolated by

substituents at

C2 and C4.

Pyridine-H5 ~7.40
Doublet of

Doublets
J ~5.0, 1.5 Couples to H6.

Benzoyl (Ar-H) ~7.70 & 7.35 AA'BB' System J ~8.0

Characteristic

"roofing" effect of

para-substitution.

Pyridine-Me ~2.55 Singlet (s) -

Diagnostic for 2-

position (shifts if

protonated).

Butyl-CH2

(Benzylic)
~2.65 Triplet (t) J ~7.5 -

Butyl-CH3 ~0.90 Triplet (t) J ~7.0 -

Expert Insight: If the Pyridine-Me signal appears as a doublet or broadens, check for trace acid

in the solvent which causes protonation at the Nitrogen, inducing coupling with H3/H5. Add a

pinch of solid K2CO3 to the NMR tube to neutralize.

Protocol B: FTIR Spectroscopy (ATR Method)
Objective: Confirm functional groups (Ketone C=O, Pyridine C=N).
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Procedure:

Place ~5 mg of solid sample on the diamond ATR crystal.

Acquire spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

Key Absorbance Bands:

1660–1670 cm⁻¹: Aryl Ketone (C=O) stretch. (Conjugation with two aromatic rings lowers

frequency).

1580–1600 cm⁻¹: C=N / C=C skeletal vibrations of the pyridine ring.

2850–2960 cm⁻¹: Aliphatic C-H stretches (Butyl chain).

Chromatographic Purity Profiling (HPLC-UV/MS)
Protocol C: Reverse-Phase HPLC Method
Objective: Quantify purity and separate potential synthetic byproducts (e.g., 4-butylbenzoic

acid, 2-methyl-4-cyanopyridine).

Method Development Strategy (Visualized):
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Start: Purity Profiling

Select Column: C18 End-Capped
(High Carbon Load)

Mobile Phase Selection

Decision: Is Peak Tailing?

Action: Add TEA (Base Deactivation)
or Switch to High pH Stable Column

Yes (Pyridine Interaction)

Final Method: Gradient Elution
Buffer pH 7.5 or 0.1% Formic Acid

No

Click to download full resolution via product page

Figure 1: Decision tree for optimizing HPLC separation of basic pyridine derivatives.

Detailed Method Parameters:
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Parameter Setting Rationale

Column
Waters XBridge C18 (4.6 x 150

mm, 3.5 µm)

High pH stability allows

running at pH > pKa of pyridine

to suppress ionization.

Mobile Phase A
10 mM Ammonium

Bicarbonate (pH 9.0)

Basic pH keeps pyridine

neutral (unprotonated),

reducing silanol tailing.

Mobile Phase B Acetonitrile
Strong elution for lipophilic

butyl chain.

Gradient
0-2 min: 20% B; 2-15 min:

20%->90% B

Gradient required to elute

polar impurities early and the

lipophilic product late.

Flow Rate 1.0 mL/min
Standard backpressure

management.

Detection
UV @ 254 nm (Aromatic) &

285 nm (Ketone)

Dual wavelength ensures

detection of precursors lacking

the ketone.

Column Temp 40 °C
Improves mass transfer and

peak shape.

System Suitability Criteria:

Tailing Factor (Tf): < 1.5 (Critical for pyridines).

Resolution (Rs): > 2.0 between main peak and nearest impurity.

Precision (RSD): < 0.5% for 6 replicate injections.

Mass Spectrometry (Impurity Identification)
Protocol D: UPLC-ESI-MS
Objective: Identify unknown impurities based on m/z.
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Settings:

Ionization: Electrospray Ionization (ESI) – Positive Mode.

Capillary Voltage: 3.0 kV.

Cone Voltage: 30 V (Adjust to minimize in-source fragmentation).

Expected Fragmentation Pattern (MS/MS):

Parent Ion: [M+H]⁺ = 268.17 m/z.

Fragment A: Loss of Butyl group [M+H - C4H9]⁺.

Fragment B: Cleavage of Benzoyl bond -> [2-Methylpyridine-4-carbonyl]⁺ cation.

Fragment C: Tropylium ion formation from the butyl-benzene moiety (m/z 91 or 133).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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